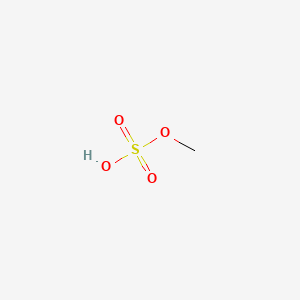
Methylsulfat
Übersicht
Beschreibung
Methyl sulfate is an organic compound with the chemical formula CH3SO4. It is a colorless and odorless liquid that is used in various industrial processes, including the manufacture of dyes, pharmaceuticals, and pesticides. Methyl sulfate is also used as a reagent in organic synthesis and in some scientific research applications.
Wissenschaftliche Forschungsanwendungen
Forschung an Tensiden
Methylsulfat wird bei der Synthese von Methylestersulfonat (MES)-Tensiden verwendet. Diese Tenside, die aus natürlichen Ressourcen gewonnen werden, sind nachhaltig und besitzen gute physikalisch-chemische Eigenschaften für Anwendungen als Detergenzien und Emulgatoren . Die Untersuchung von MES-Tensiden umfasst ihr Selbstaggregationsverhalten, ihre Emulgierungseigenschaften und die Bildung von Flüssigkristallstrukturen .
Pharmazeutische Industrie
In der Pharmaindustrie wird this compound während der Synthese von pharmazeutischen Wirkstoffen als potenzielle genotoxische Verunreinigung identifiziert. Analytische Methoden wurden entwickelt, um Methylsulfatverunreinigungen zu quantifizieren, um sicherzustellen, dass sie unterhalb der toxikologischen Belastungsgrenze liegen . Dies ist entscheidend für die Patientensicherheit und die Reinheit von Arzneimitteln.
Umweltwissenschaften
This compound spielt eine Rolle in den Umweltwissenschaften, insbesondere bei der Untersuchung der Produktion von Methylquecksilber in Feuchtgebieten. Untersuchungen haben gezeigt, dass eine erhöhte Deposition von atmosphärischem Sulfat die Produktion von Methylquecksilber verschlimmern kann, indem methylierende Bakterien stimuliert werden . Das Verständnis dieses Prozesses ist entscheidend für die Bewertung der Umweltauswirkungen von Sulfatausleitungen.
Chemische Synthese
In der chemischen Synthese wird this compound als Reagenz verwendet. Beispielsweise ist es an der Synthese von Dithis compound beteiligt, einem Methylierungsmittel in der organischen Synthese . Es wird auch in Strategien zur Synthese von sulfatierten Molekülen eingesetzt, die in der Biologie wichtig sind .
Industrielle Anwendungen
Industriell werden Methylsulfatderivate, wie z. B. MES, als umweltfreundliche Tenside mit Anwendungen von Detergenzien bis hin zu Emulgatoren eingesetzt. Sie werden für ihre hervorragende Oberflächenaktivität, ihr Selbstassemblierungsverhalten und ihre biologische Abbaubarkeit geschätzt .
Analytische Chemie
In der analytischen Chemie wird this compound in der gravimetrischen Analyse als Fällungsmittel eingesetzt. Es ist auch an der Synthese von ionischen Flüssigkeiten und anderen Verbindungen beteiligt, die in verschiedenen analytischen Methoden verwendet werden .
Materialwissenschaften
This compound wird in der Materialwissenschaft zur Synthese von ionischen Flüssigkeiten und anderen Verbindungen verwendet, die zur Untersuchung der lamellaren Strukturbildung in hybriden Nanomaterialien beitragen . Diese Materialien haben potenzielle Anwendungen in der Elektronik, Katalyse und mehr.
Forschung an ionischen Flüssigkeiten
This compound ist ein Bestandteil bei der Synthese von ionischen Flüssigkeiten, die in einer Vielzahl von Anwendungen eingesetzt werden, darunter Lösungsmittelchemie, Katalyse und Elektrochemie . Die einzigartigen Eigenschaften von ionischen Flüssigkeiten machen sie sowohl in Forschung als auch in industriellen Umgebungen wertvoll.
Wirkmechanismus
Target of Action
Methyl sulfate, also known as methyl hydrogen sulfate, is a chemical compound that primarily targets various biochemical pathways in microorganisms . It interacts with these pathways to influence the production of certain metabolites and the overall metabolic activity of the organism .
Mode of Action
Methyl sulfate acts as an alkylating agent, reacting spontaneously with oxygen nucleophiles . This interaction results in the transfer of a methyl group from the methyl sulfate to the oxygen nucleophile, leading to the formation of a new compound . This process is crucial in various biochemical reactions, particularly in the methylation of certain compounds .
Biochemical Pathways
Methyl sulfate plays a significant role in the methylation process, which is a crucial part of various biochemical pathways. Methylation involves the addition of a methyl group to a molecule, altering its structure and function . This process is essential in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis . Particularly, DNA methylation is responsible for organizing the genome into transcriptionally silent and active regions .
Pharmacokinetics (ADME Properties)
It’s known that the adme properties of a compound significantly impact its bioavailability and overall effect in the body . For instance, the absorption rate determines how quickly a compound enters the bloodstream, while distribution affects how the compound is transported to different parts of the body . Metabolism influences how the compound is broken down and used by the body, and excretion determines how the compound is eliminated .
Result of Action
The primary result of methyl sulfate’s action is the methylation of various compounds within the cell . This can lead to significant changes in the structure and function of these compounds, influencing various cellular processes . For instance, the methylation of DNA can affect gene expression, potentially influencing cell growth, differentiation, and other vital processes .
Action Environment
The action of methyl sulfate can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the rate and extent of methylation . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the action of methyl sulfate . Understanding these factors is crucial for predicting and controlling the effects of methyl sulfate in different environments .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl sulfate is involved in several biochemical reactions, primarily as a methylating agent. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with sulfatases, which are enzymes that hydrolyze sulfate esters . Methyl sulfate acts as a substrate for these enzymes, leading to the release of methanol and sulfate ions. This interaction is crucial in the metabolism of sulfur-containing compounds and the regulation of sulfate levels in cells.
Cellular Effects
Methyl sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of sulfatases, leading to changes in the levels of sulfate and methanol within cells . These changes can impact cell signaling pathways that rely on sulfate as a signaling molecule. Additionally, methyl sulfate can influence gene expression by acting as a methyl donor in methylation reactions, thereby affecting the transcriptional activity of certain genes.
Molecular Mechanism
At the molecular level, methyl sulfate exerts its effects through several mechanisms. It acts as a methylating agent, transferring methyl groups to various biomolecules, including DNA, proteins, and lipids . This methylation can lead to changes in the structure and function of these molecules, affecting their activity and interactions. Methyl sulfate can also inhibit or activate enzymes by binding to their active sites or altering their conformation. These interactions can result in changes in enzyme activity and subsequent metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl sulfate can change over time due to its stability and degradation. Methyl sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . This degradation can lead to a decrease in its methylating activity and changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to methyl sulfate can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of methyl sulfate vary with different dosages in animal models. At low doses, methyl sulfate can act as a methyl donor, supporting various methylation reactions and metabolic processes . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Studies have shown that high doses of methyl sulfate can lead to adverse effects such as liver and kidney damage, highlighting the need for careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
Methyl sulfate is involved in several metabolic pathways, including the sulfur assimilation pathway . It interacts with enzymes such as ATP sulfurylase and adenosine-5’-phosphosulfate (APS) reductase, which are involved in the conversion of sulfate to sulfide. This conversion is essential for the synthesis of sulfur-containing amino acids like cysteine and methionine. Methyl sulfate can also affect the levels of other metabolites by acting as a methyl donor in various methylation reactions.
Transport and Distribution
Within cells and tissues, methyl sulfate is transported and distributed through various mechanisms. It can be taken up by cells via sulfate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, methyl sulfate can interact with binding proteins and other transporters that regulate its localization and accumulation. These interactions can influence its availability for biochemical reactions and its overall effects on cellular function.
Subcellular Localization
Methyl sulfate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the cytoplasm, methyl sulfate can participate in methylation reactions and interact with enzymes involved in sulfur metabolism. In the endoplasmic reticulum and mitochondria, it can affect the synthesis of sulfur-containing compounds and the regulation of redox balance.
Eigenschaften
IUPAC Name |
methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJDSHXVKJFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt) | |
| Record name | Methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047983 | |
| Record name | Methyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-93-4 | |
| Record name | Monomethyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24I7CLU7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl sulfate?
A1: Methyl sulfate has the molecular formula (CH3)2SO4 and a molecular weight of 126.13 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing methyl sulfate?
A2: Several spectroscopic techniques can be employed for the characterization of methyl sulfate and related compounds. These include:
- NMR Spectroscopy (1H and 13C): This technique is crucial for determining the structure and purity of methyl sulfate. For instance, 1H NMR can distinguish between methyl groups in different chemical environments, while 13C NMR provides information about the carbon backbone. []
- Infrared Spectroscopy (IR): IR spectroscopy is particularly useful for identifying functional groups in methyl sulfate, such as the S=O and C-O stretches. [, ]
- Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of methyl sulfate, aiding in its identification and analysis. []
Q3: Is methyl sulfate stable in the presence of moisture?
A3: Methyl sulfate is highly hygroscopic and readily decomposes upon exposure to moisture. [] Therefore, it requires careful handling and storage under dry conditions.
Q4: How does the alkyl chain length of alkyl sulfate ionic liquids affect their tribological properties?
A4: Studies on a series of 1-butyl-3-methylimidazolium alkyl sulfates, including methyl sulfate, ethyl sulfate, and octyl sulfate, revealed that as the alkyl substituent length on the sulfate anion increases, the lifetime of the ionic liquid as a lubricant decreases. This highlights the importance of the anion structure in determining the tribological behavior of ionic liquids. []
Q5: Can methyl sulfate be used as a reagent for epoxidation reactions?
A5: While methyl sulfate itself isn't directly used in epoxidation reactions, it can be efficiently converted to trimethylsulfonium methyl sulfate, which then acts as a precursor to dimethylsulfonium methanide, a strong base used in epoxide synthesis. This conversion involves reacting dimethyl sulfate with dimethyl sulfide in the presence of an acid. []
Q6: Can methyl sulfate be used as a sulfating agent for polysaccharides?
A6: Yes, research demonstrates that methyl sulfate, specifically sodium methyl sulfate, can be utilized to sulfate various polysaccharides like curdlan, starch, and dextran. This sulfation process is typically carried out in DMSO with a catalytic amount of H2SO4. The degree of sulfation and recovery can be enhanced by using anhydrous CaSO4 as a desiccant and carrying out the reaction under reduced pressure. The specific position of sulfation (O-6 for curdlan and starch, O-2 and O-3 for dextran) is influenced by the polysaccharide's structure. []
Q7: What is the role of N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) methyl sulfate in organic synthesis?
A7: N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) methyl sulfate has been identified as an effective catalyst for the conversion of carbonyl compounds into their corresponding 1,3-dithioacetals and 1,3-oxathiolanes. Importantly, these reactions proceed under mild conditions, highlighting the potential of this catalyst in organic synthesis. []
Q8: What are the health hazards associated with methyl sulfate exposure?
A8: Methyl sulfate is a highly toxic compound, and exposure can lead to severe health consequences. [, ] Always consult safety data sheets and handle this compound with extreme caution in well-ventilated areas using appropriate personal protective equipment.
Q9: How can the concentration of methyl sulfate in the atmosphere be determined?
A9: Gas-phase methyl sulfates, including dimethyl sulfate, can be analyzed using specialized techniques involving diffusion denuders and resin beds or sorption filters. The collected alkyl sulfates are then quantified using ion chromatography, providing insights into their atmospheric concentrations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


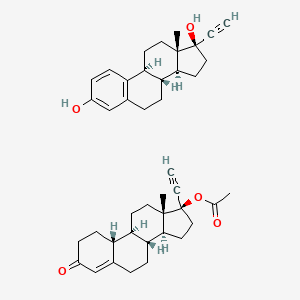
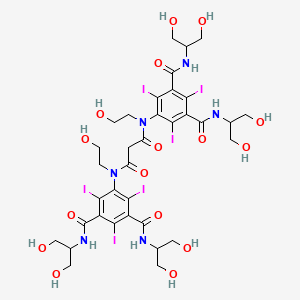



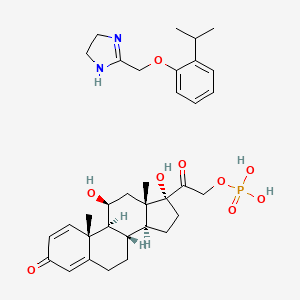
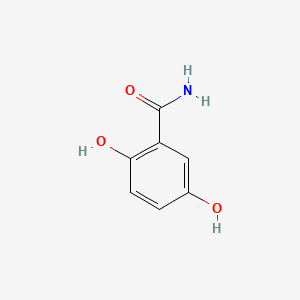

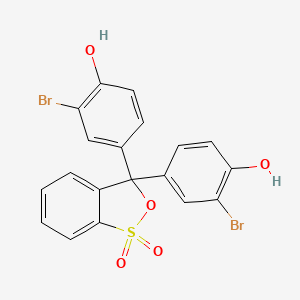


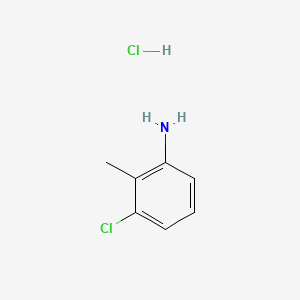

![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)
